Cas no 1601098-79-6 (6-Bromo-1-chloro-3-methylisoquinoline)
6-Bromo-1-chloro-3-methylisoquinoline Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-1-chloro-3-methylisoquinoline
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- Inchi: 1S/C10H7BrClN/c1-6-4-7-5-8(11)2-3-9(7)10(12)13-6/h2-5H,1H3
- InChI Key: WEWNGVFNLLWKAX-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(N=C(C)C=C2C=1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 188
- XLogP3: 4.2
- Topological Polar Surface Area: 12.9
6-Bromo-1-chloro-3-methylisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM229216-1g |
6-Bromo-1-chloro-3-methylisoquinoline |
1601098-79-6 | 97% | 1g |
$643 | 2021-08-04 | |
| Alichem | A189009552-1g |
6-Bromo-1-chloro-3-methylisoquinoline |
1601098-79-6 | 95% | 1g |
722.40 USD | 2021-06-01 | |
| Chemenu | CM229216-1g |
6-Bromo-1-chloro-3-methylisoquinoline |
1601098-79-6 | 97% | 1g |
$*** | 2023-03-30 | |
| Enamine | EN300-397915-0.05g |
6-bromo-1-chloro-3-methylisoquinoline |
1601098-79-6 | 95.0% | 0.05g |
$218.0 | 2025-03-16 | |
| Enamine | EN300-397915-0.1g |
6-bromo-1-chloro-3-methylisoquinoline |
1601098-79-6 | 95.0% | 0.1g |
$326.0 | 2025-03-16 | |
| Enamine | EN300-397915-0.25g |
6-bromo-1-chloro-3-methylisoquinoline |
1601098-79-6 | 95.0% | 0.25g |
$466.0 | 2025-03-16 | |
| Enamine | EN300-397915-0.5g |
6-bromo-1-chloro-3-methylisoquinoline |
1601098-79-6 | 95.0% | 0.5g |
$735.0 | 2025-03-16 | |
| Enamine | EN300-397915-1.0g |
6-bromo-1-chloro-3-methylisoquinoline |
1601098-79-6 | 95.0% | 1.0g |
$943.0 | 2025-03-16 | |
| Enamine | EN300-397915-2.5g |
6-bromo-1-chloro-3-methylisoquinoline |
1601098-79-6 | 95.0% | 2.5g |
$1848.0 | 2025-03-16 | |
| Enamine | EN300-397915-5.0g |
6-bromo-1-chloro-3-methylisoquinoline |
1601098-79-6 | 95.0% | 5.0g |
$2732.0 | 2025-03-16 |
6-Bromo-1-chloro-3-methylisoquinoline Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 6-Bromo-1-chloro-3-methylisoquinoline
Comprehensive Overview of 6-Bromo-1-chloro-3-methylisoquinoline (CAS No. 1601098-79-6)
6-Bromo-1-chloro-3-methylisoquinoline (CAS No. 1601098-79-6) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the isoquinoline family, which is known for its diverse biological activities. The presence of bromo and chloro substituents on the isoquinoline backbone enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of kinase inhibitors and antimicrobial agents.
In recent years, the demand for 6-Bromo-1-chloro-3-methylisoquinoline has surged, driven by its role in the synthesis of novel therapeutic compounds. The compound's CAS number 1601098-79-6 is frequently searched in academic and industrial databases, reflecting its growing importance. One of the key trends in organic chemistry is the exploration of halogenated heterocycles, and this compound fits perfectly into this niche. Its methyl group further adds to its versatility, allowing for selective functionalization in complex molecular architectures.
The synthesis of 6-Bromo-1-chloro-3-methylisoquinoline typically involves multi-step reactions, including halogenation and cyclization processes. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve high yields and purity. The compound's stability under various conditions makes it suitable for storage and transportation, which is a critical factor for industrial-scale applications. Additionally, its spectral data (NMR, IR, and MS) are well-documented, aiding in its identification and quality control.
From a commercial perspective, CAS 1601098-79-6 is available through specialized chemical suppliers, often in gram to kilogram quantities. Pricing trends indicate a steady increase, correlating with its rising demand in research and development. Environmental and safety considerations are also paramount, and manufacturers adhere to strict guidelines to ensure minimal ecological impact. The compound's low toxicity profile, as evidenced by preliminary studies, makes it a preferable choice for laboratory use.
Looking ahead, 6-Bromo-1-chloro-3-methylisoquinoline is poised to play a pivotal role in the next generation of bioactive molecules. Its integration into high-throughput screening platforms and combinatorial chemistry libraries underscores its potential. As the scientific community continues to explore its applications, this compound is likely to remain a focal point in medicinal chemistry and material science. For researchers and industry professionals, staying updated on the latest developments related to CAS No. 1601098-79-6 is essential for leveraging its full potential.
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